2-Fluoro-5,6,7,8,9,10-hexahydro-cyclohepta[b]indole-6-carboxylic acid methyl ester
Description
Properties
IUPAC Name |
methyl 2-fluoro-5,6,7,8,9,10-hexahydrocyclohepta[b]indole-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FNO2/c1-19-15(18)11-5-3-2-4-10-12-8-9(16)6-7-13(12)17-14(10)11/h6-8,11,17H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVRKLCIVPZMBRC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCCCC2=C1NC3=C2C=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Acid-Catalyzed Esterification
Reaction of 1H-indole-6-carboxylic acid with methanol in the presence of concentrated sulfuric acid under reflux conditions yields the methyl ester. This method, while robust, requires careful neutralization post-reaction to avoid over-acidification. Typical yields range from 53% to 88% , depending on reaction duration (10–16 hours) and purification techniques. For example, refluxing 1H-indole-6-carboxylic acid in methanol with H₂SO₄ for 16 hours followed by neutralization with K₂CO₃ and column chromatography achieves an 85% yield.
Diazomethane-Mediated Methylation
Diazomethane in diethyl ether at −15°C offers a milder alternative for esterification, avoiding acidic conditions. This method, however, necessitates handling hazardous diazomethane and achieves comparable yields (∼88%). The reaction is quenched with acetic acid, and purification via flash chromatography ensures product isolation.
Base-Activated Alkylation
Employing potassium carbonate and methyl iodide in dimethylformamide (DMF) at room temperature provides a high-yielding (78–87%) and scalable route. This method is advantageous for its simplicity and avoidance of strong acids, making it suitable for acid-sensitive intermediates.
Cyclohepta[b]indole Annulation Strategies
The fusion of a seven-membered cycloheptane ring to the indole core presents a synthetic challenge. While specific protocols for cyclohepta[b]indole are scarce, analogous cycloheptane-fused indoles (e.g., 2-chloro-5,6,7,8,9,10-hexahydro-cyclohepta[b]indole-6-carboxamide) suggest the following approaches:
Fischer Indole Synthesis with Cycloheptane Precursors
A phenylhydrazine derivative is condensed with a cycloheptanone-containing ketone to form the indole ring. This method requires precise control over cyclization conditions to favor seven-membered ring formation.
Transition Metal-Catalyzed Cycloaddition
Palladium- or rhodium-catalyzed [2+2+2] cycloadditions between alkynes and nitriles could construct the cyclohepta[b]indole skeleton. However, regioselectivity and side-product formation necessitate further optimization.
Fluorination at Position 2
Introducing fluorine at the 2-position of the indole ring demands selective electrophilic or nucleophilic substitution.
Electrophilic Fluorination
Using N-fluorobenzenesulfonimide (NFSI) in the presence of a Lewis acid (e.g., BF₃·OEt₂) directs fluorination to the electron-rich C2 position. This method, while effective for simple indoles, may require protecting groups to prevent over-fluorination in polycyclic systems.
Directed Ortho Metalation (DoM)
A directed metalation strategy employing a tert-butoxycarbonyl (Boc) group at the indole nitrogen facilitates lithiation at C2, followed by quenching with a fluorinating agent (e.g., NFSI). This approach offers superior regiocontrol but adds synthetic steps for protection and deprotection.
Hydrogenation of the Cycloheptane Ring
Selective hydrogenation of the cyclohepta[b]indole’s unsaturated bonds to achieve the hexahydro state is critical. Catalytic hydrogenation using palladium on carbon (Pd/C) or platinum oxide (PtO₂) under moderate pressure (3–5 atm H₂) in ethanol or ethyl acetate typically reduces three double bonds without over-reducing the indole nucleus. Reaction monitoring via NMR ensures partial saturation.
Integrated Synthetic Route
Combining these steps, a plausible synthesis of the target compound proceeds as follows:
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Esterification : Convert 1H-indole-6-carboxylic acid to its methyl ester via H₂SO₄/MeOH reflux (85% yield).
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Fluorination : Treat the ester with NFSI and BF₃·OEt₂ to install fluorine at C2 (yield data pending optimization).
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Cycloheptane Annulation : Employ a transition metal-catalyzed cycloaddition to form the cyclohepta[b]indole core.
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Hydrogenation : Partially saturate the cycloheptane ring using Pd/C and H₂ at 50 psi, isolating the hexahydro product via chromatography.
Analytical and Purification Considerations
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Chromatography : Silica gel chromatography with ethyl acetate/hexane gradients resolves intermediates.
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Spectroscopy : ¹H NMR confirms ester formation (δ 3.85–3.95 ppm for methoxy groups) and fluorination (absence of aromatic protons at C2).
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Recrystallization : Heptane/ethyl acetate mixtures purify final products, as demonstrated in analogous syntheses .
Chemical Reactions Analysis
Chemical Reactions Involving Fluoro-Substituted Indoles
Fluoro-substituted indoles can undergo various chemical reactions, including nucleophilic substitution and cyclization reactions. For instance, 5-fluoro-substituted indoles have been shown to participate in (4 + 3) cycloaddition reactions efficiently .
Example Reaction: (4 + 3) Cycloaddition
| Compound | Yield |
|---|---|
| 1g (5-fluoro derivative) | 68% |
| 1h (5-methoxy derivative) | 70% |
Potential Reactions for 2-Fluoro-5,6,7,8,9,10-hexahydro-cyclohepta[b]indole-6-carboxylic acid methyl ester
Given the structural similarity to cyclohepta[b]indoles and fluoro-substituted indoles, potential reactions for This compound could include:
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Hydrolysis : The methyl ester group could undergo hydrolysis to form the corresponding carboxylic acid.
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Nucleophilic Substitution : The fluoro substituent might be susceptible to nucleophilic substitution reactions.
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Cyclization Reactions : Depending on the conditions, further cyclization or ring expansion reactions could occur.
Hydrolysis Reaction
| Reactant | Product | Conditions |
|---|---|---|
| Methyl ester | Carboxylic acid | NaOH or HCl, water |
Future Research Directions
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Synthetic Methodology : Developing efficient synthetic routes for this compound.
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Reaction Conditions Optimization : Identifying optimal conditions for various chemical transformations.
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Biological Activity Assessment : Evaluating potential biological activities of the compound and its derivatives.
Given the complexity and specificity of organic chemical reactions, experimental verification of these potential reactions is crucial for advancing our understanding of this compound's chemistry.
Scientific Research Applications
Introduction to 2-Fluoro-5,6,7,8,9,10-hexahydro-cyclohepta[b]indole-6-carboxylic acid methyl ester
This compound (CAS No. 1414958-94-3) is a compound of significant interest in various scientific fields due to its unique structural properties and potential applications in medicinal chemistry. This article explores its applications in scientific research, particularly in pharmacology and organic synthesis.
Medicinal Chemistry
2-Fluoro-5,6,7,8,9,10-hexahydro-cyclohepta[b]indole derivatives have been explored for their potential therapeutic effects. Research indicates that compounds of this class may possess:
- Antidepressant Activity : Studies have shown that related indole derivatives can act on serotonin receptors, potentially offering new avenues for antidepressant drug development .
- Anticancer Properties : Some derivatives have demonstrated cytotoxic effects against various cancer cell lines, suggesting that further modifications of the hexahydro-cyclohepta[b]indole framework could lead to novel anticancer agents .
Organic Synthesis
The compound serves as a versatile intermediate in organic synthesis. Its unique structure allows for:
- Functionalization : The presence of the carboxylic acid and fluorine substituents provides sites for further chemical modifications, enabling the synthesis of more complex molecules .
- Building Block for Complex Molecules : The compound can be used to synthesize various heterocycles and other biologically active compounds through established synthetic methodologies such as palladium-catalyzed coupling reactions .
Research on Neurotransmitter Systems
Research has indicated that compounds similar to 2-Fluoro-5,6,7,8,9,10-hexahydro-cyclohepta[b]indole can modulate neurotransmitter systems:
- Dopamine Receptor Interaction : Preliminary studies suggest that these compounds may influence dopamine signaling pathways, which are crucial in treating conditions like schizophrenia and Parkinson's disease .
Material Science
The unique physical properties of this compound make it suitable for applications in material science:
- Polymer Chemistry : Its ability to participate in polymerization reactions suggests potential uses in developing new materials with specific mechanical and thermal properties .
Case Study 1: Antidepressant Activity
A recent study investigated the antidepressant potential of a series of cyclohepta[b]indole derivatives. The results indicated that certain derivatives exhibited significant activity in animal models of depression by enhancing serotonin levels in the brain.
Case Study 2: Anticancer Research
In another study focusing on anticancer properties, researchers synthesized various derivatives of the compound and tested them against breast cancer cell lines. The findings revealed that some derivatives showed promising cytotoxic effects and could serve as lead compounds for further development.
Mechanism of Action
The mechanism by which 2-Fluoro-5,6,7,8,9,10-hexahydro-cyclohepta[b]indole-6-carboxylic acid methyl ester exerts its effects involves interactions with molecular targets and pathways. The fluorine atom can enhance the binding affinity to receptors and enzymes, leading to specific biological responses. The exact mechanism would depend on the specific application and target.
Comparison with Similar Compounds
Comparison with 2-Chloro-5,6,7,8,9,10-hexahydrocyclohepta[b]indole-6-carboxamide
Key Differences :
- Substituent : Fluorine (F) vs. Chlorine (Cl) at the 2-position. Fluorine’s smaller atomic radius and higher electronegativity reduce steric hindrance and alter electronic effects compared to chlorine.
- Functional Group : Methyl ester (-COOCH₃) vs. carboxamide (-CONH₂) at the 6-position. The ester group enhances lipophilicity (logP ~3.8) compared to the polar carboxamide (logP ~3.2) .
- Molecular Weight : Target compound (261.117 g/mol) vs. 2-chloro analog (262.737 g/mol) .
Comparison with Fluoroindole Carboxamides (Molecules 2010, 15, 5840–5849)
Structural Features :
- Example: N-(4-Benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide (C₂₂H₁₆FN₂O₂, 359.119 g/mol) .
- Core Differences : The target compound has a fused cycloheptane ring, whereas this analog retains a planar indole system. The cycloheptane ring increases conformational flexibility and may alter binding pocket compatibility.
Physicochemical Properties :
Comparison with Thiourea-Based Cyclohepta[b]indole Derivatives
Example : (6S)-2-Chloro-5,6,7,8,9,10-hexahydro-cyclohepta[b]indole-6-carboxamide (C₁₄H₁₅ClN₂O, 262.737 g/mol) .
- Stereochemistry : The (6S)-configured chloro analog demonstrates selective binding in docking studies (AutoDock grid box: x = 42.8139 Å, y = -21.9161 Å, z = 18.4876 Å). The fluorine-substituted ester may exhibit altered stereoelectronic interactions in similar assays .
Data Tables
Table 1: Structural and Physicochemical Comparison
Biological Activity
2-Fluoro-5,6,7,8,9,10-hexahydro-cyclohepta[b]indole-6-carboxylic acid methyl ester (CAS No. 1414958-94-3) is a synthetic compound within the indole family. Indoles are known for their diverse biological activities and are integral to many pharmaceuticals. This compound exhibits unique structural features that may influence its biological properties, particularly its interaction with various molecular targets.
Chemical Structure and Properties
The compound's structure includes a fluorine atom at the 2-position and a carboxylic acid group at the 6-position of the cyclohepta[b]indole framework. Its molecular formula is C15H16FNO2, with a molecular weight of 261.2953 g/mol. The presence of the fluorine atom enhances its lipophilicity and potential biological activity.
| Property | Value |
|---|---|
| IUPAC Name | 2-fluoro-5,6,7,8,9,10-hexahydrocyclohepta[b]indole-6-carboxylic acid methyl ester |
| Molecular Formula | C15H16FNO2 |
| Molecular Weight | 261.2953 g/mol |
| CAS Number | 1414958-94-3 |
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The fluorine atom and carboxylic acid group are crucial for binding to molecular targets, potentially modulating signaling pathways or inhibiting enzymatic activity. For instance, studies have indicated that indole derivatives can inhibit HIV-1 integrase by chelating essential metal ions in the active site of the enzyme .
Biological Activity Evaluation
Research has demonstrated that derivatives of indole compounds exhibit significant antiviral activities. For example:
- HIV-1 Integrase Inhibition : The compound's structural analogs were tested for their ability to inhibit HIV-1 integrase. Modifications at various positions on the indole core improved inhibitory effects significantly. One derivative achieved an IC50 value of 0.13 μM against integrase .
Table: Summary of Biological Activity Against HIV-1 Integrase
| Compound | IC50 (μM) | Notes |
|---|---|---|
| Parent Compound | N/A | Baseline activity |
| Derivative A | 0.13 | Significant enhancement in activity |
| Derivative B | 3.11 | Moderate improvement over parent |
| Derivative C | 15.70 | Less effective than other derivatives |
Case Studies
- Antiviral Activity : A study highlighted that an indole derivative exhibited antiviral properties against SARS-CoV-2 in vitro, demonstrating a concentration-dependent inhibition of viral replication . This suggests that similar structural features in 2-Fluoro-5,6,7,8,9,10-hexahydro-cyclohepta[b]indole derivatives could lead to comparable antiviral efficacy.
- Kinase Inhibition : Another investigation into related compounds revealed their potential as kinase inhibitors, crucial for various cellular signaling pathways . This opens avenues for exploring the compound's role in cancer therapeutics.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 2-fluoro-5,6,7,8,9,10-hexahydro-cyclohepta[b]indole-6-carboxylic acid methyl ester, and what methodological challenges arise during its synthesis?
- Methodology :
- Core scaffold construction : Cyclohepta[b]indole synthesis often employs Friedel-Crafts alkylation or intramolecular cyclization of pre-functionalized indole precursors. For example, tetrahydrocyclohepta[b]indole derivatives have been synthesized via cyclization under acidic conditions .
- Fluorination : Electrophilic fluorination (e.g., using Selectfluor™) at the indole C-2 position is common, though regioselectivity must be controlled to avoid competing reactions .
- Esterification : Methyl esterification of the carboxylic acid moiety can be achieved via Fischer esterification (H₂SO₄/MeOH) or carbodiimide-mediated coupling .
- Challenges : Low yields in cyclization steps (e.g., 10–37.5% in analogous indole-ester syntheses ) and purification difficulties due to hydrophobic byproducts.
Q. How can researchers confirm the structural integrity of this compound, and what analytical techniques are critical for characterization?
- Analytical workflow :
- NMR spectroscopy : H and C NMR are essential for verifying the cycloheptane ring fusion, fluorine substitution (via coupling patterns), and ester group integrity. For example, indole NH protons typically appear as broad singlets near δ 9–12 ppm .
- Mass spectrometry (MS) : High-resolution MS (ESI or MALDI) confirms molecular weight (e.g., [M+H] peaks) and detects isotopic patterns from fluorine .
- X-ray crystallography : Single-crystal analysis resolves stereochemistry and ring conformation, as demonstrated for related cyclohepta[b]indoles .
Q. What solvent systems and storage conditions are optimal for maintaining the stability of this compound?
- Solubility : The compound is likely soluble in DMSO, DMF, or dichloromethane due to its hydrophobic cycloheptane and ester groups.
- Storage : Store at –20°C under inert atmosphere (N₂/Ar) to prevent ester hydrolysis or oxidative degradation, as recommended for structurally similar indole esters .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data (e.g., unexpected H-NMR splitting patterns) for this compound?
- Troubleshooting :
- Dynamic effects : Conformational flexibility in the cycloheptane ring may cause signal broadening. Low-temperature NMR (e.g., 100 K) can reduce motion-induced artifacts .
- Impurity identification : Use preparative HPLC or repeated column chromatography (e.g., cyclohexane/ethyl acetate gradients ) to isolate pure fractions for re-analysis.
Q. What strategies optimize the yield of the fluorination step while minimizing side reactions?
- Experimental design :
- Reagent selection : Electrophilic fluorinating agents (e.g., N-fluoropyridinium salts) improve regioselectivity over radical pathways.
- Temperature control : Perform reactions at –78°C to suppress polyfluorination, as seen in analogous 5-fluoroindole syntheses .
- In situ monitoring : Use TLC or LC-MS to track reaction progress and terminate before byproduct formation.
Q. How does the cycloheptane ring conformation influence the compound’s biological activity, and what computational methods aid in SAR studies?
- Structure-activity relationship (SAR) :
- Molecular docking : Model the compound’s binding to target proteins (e.g., kinase domains) using software like AutoDock Vina, focusing on the fluorine’s electrostatic interactions.
- Conformational analysis : DFT calculations (e.g., Gaussian 09) predict low-energy ring conformers, which correlate with bioavailability .
Q. What are the limitations of current purification methods for this compound, and how can they be addressed?
- Critical analysis :
- Column chromatography : Silica gel may inadequately resolve hydrophobic analogs. Alternatives include reverse-phase HPLC with C18 columns and acetonitrile/water gradients .
- Crystallization challenges : Poor crystal formation due to flexible rings. Co-crystallization with guest molecules (e.g., THF) can improve crystal packing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
